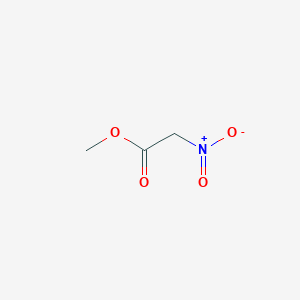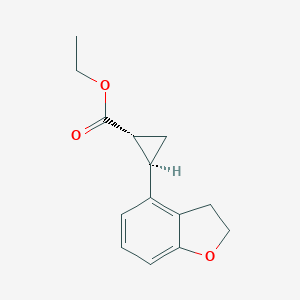
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2h-indol-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indole derivatives, including compounds similar to "4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one," involves efficient methodologies that ensure regioselectivity and high yields. For instance, Liu et al. (2012) developed a novel and efficient synthesis method for 2-bromo(chloro)-3-selenyl(sulfenyl)indoles via tandem reactions, showcasing the versatility of indole synthesis under transition-metal-free conditions (Liu et al., 2012). Furthermore, Yamaguchi and Manabe (2014) demonstrated the one-pot synthesis of 2,4-disubstituted indoles, highlighting the efficiency of combining palladium catalysis with other coupling reactions (Yamaguchi & Manabe, 2014).
Molecular Structure Analysis
Understanding the molecular structure of indole derivatives is crucial for exploring their reactivity and potential applications. Studies such as the one by Bakheit et al. (2023), which employed single-crystal X-ray diffraction (SCXRD), Hirshfeld surface analysis, and Conceptual Density Functional Theory (DFT), provide comprehensive insights into the structural features and reactivity of such compounds (Bakheit et al., 2023).
Chemical Reactions and Properties
The chemical reactivity of "4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one" and related compounds involves various reactions that are pivotal in organic synthesis. The use of bromo and chloro substituents facilitates diverse chemical transformations, such as the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes, demonstrating the influence of halogens on the reactivity of indole derivatives (Wang, Lu, & Zhang, 2010).
Physical Properties Analysis
The physical properties of indole derivatives are significantly influenced by their molecular structure. For example, the crystal structure analysis of related compounds, as conducted by Zhou et al. (2015), sheds light on the importance of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the compound's physical state and stability (Zhou et al., 2015).
Applications De Recherche Scientifique
-
Scientific Field: Chemistry
-
Scientific Field: Organic & Biomolecular Chemistry
- Application : Electrochemical Bromofunctionalization of Alkenes
- Method : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
- Results : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .
Propriétés
IUPAC Name |
4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-5-4-6-2-1-3-7-8(6)9(12)10(14)13-7/h1-3,9H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGGNYHOLHJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(C(=O)NC2=C1)Cl)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438662 | |
| Record name | 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2h-indol-2-one | |
CAS RN |
120427-95-4 | |
| Record name | 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120427-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B50866.png)
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)
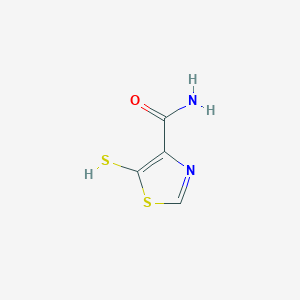
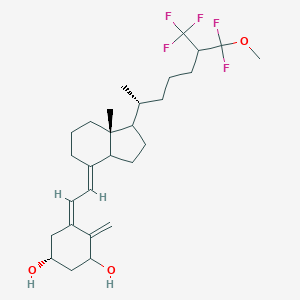
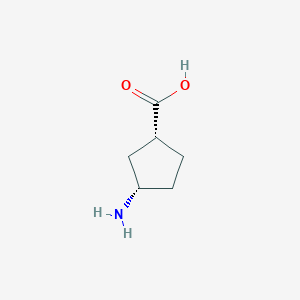
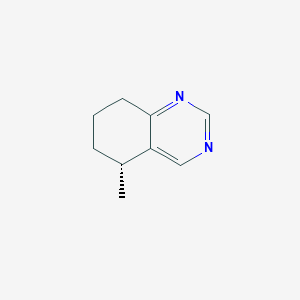

![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)
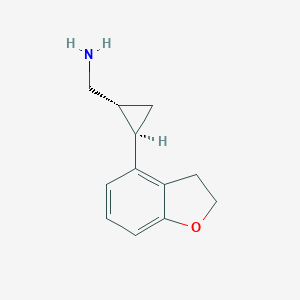

![4-[(S)-Oxiranyl]-2,3-dihydrobenzofuran](/img/structure/B50887.png)
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
